molecular formula C17H14FN3OS B304260 3-amino-N-(2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-N-(2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No. B304260
M. Wt: 327.4 g/mol
InChI Key: TWPMYDPFMCHTOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-(2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research.

Mechanism of Action

The mechanism of action of 3-amino-N-(2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is not fully understood. However, studies have suggested that it works by inhibiting certain enzymes and proteins that are involved in cancer cell growth and neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 3-amino-N-(2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide has a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-amino-N-(2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide in lab experiments is its potential as a therapeutic agent for various diseases. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on 3-amino-N-(2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide. One direction is to further investigate its potential as an anti-cancer agent and develop it into a therapeutic drug. Another direction is to explore its potential use in the treatment of neurological disorders and develop it into a drug for these conditions. Additionally, further studies are needed to fully understand its mechanism of action and optimize its use in lab experiments.

Synthesis Methods

The synthesis of 3-amino-N-(2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide involves a series of chemical reactions. The starting material is 2-fluoroaniline, which undergoes a coupling reaction with 2-thiophenecarboxylic acid to form 2-(2-fluorophenyl)thiophene-3-carboxylic acid. This intermediate is then converted to the corresponding acid chloride and reacted with 2-amino-5,6,7,8-tetrahydro-4H-cyclopenta[b]thiophene to form the final product.

Scientific Research Applications

3-amino-N-(2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-cancer agent, with studies showing that it inhibits the growth of cancer cells. It has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

3-amino-N-(2-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

Molecular Formula

C17H14FN3OS

Molecular Weight

327.4 g/mol

IUPAC Name

6-amino-N-(2-fluorophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide

InChI

InChI=1S/C17H14FN3OS/c18-11-5-1-2-6-13(11)20-16(22)15-14(19)10-8-9-4-3-7-12(9)21-17(10)23-15/h1-2,5-6,8H,3-4,7,19H2,(H,20,22)

InChI Key

TWPMYDPFMCHTOI-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)N=C3C(=C2)C(=C(S3)C(=O)NC4=CC=CC=C4F)N

Canonical SMILES

C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)NC4=CC=CC=C4F

Origin of Product

United States

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